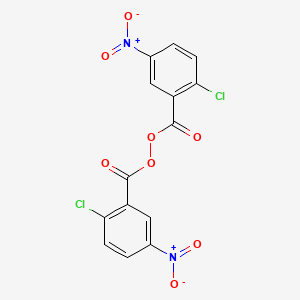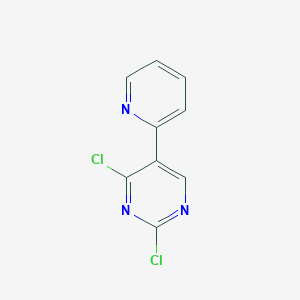
1,3-Bis(1-methyl-4-pyrazolyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-methyl-4-pyrazolyl)benzene is a heterocyclic compound that features a benzene ring substituted with two 1-methyl-4-pyrazolyl groups at the 1 and 3 positions. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-4-pyrazolyl)benzene typically involves the reaction of 1-methyl-4-pyrazole with benzene derivatives under specific conditions. One common method is the one-pot pseudo three-component reaction involving 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as piperidine or nano-magnetic Fe3O4-based vanadic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-methyl-4-pyrazolyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-methyl-4-pyrazolyl)benzene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-methyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(1-methyl-4-pyrazolyl)benzene
- 1,3-Bis(4-pyrazolyl)benzene
- 1,3-Bis(1-phenyl-4-pyrazolyl)benzene
Uniqueness
1,3-Bis(1-methyl-4-pyrazolyl)benzene is unique due to its specific substitution pattern and the presence of methyl groups on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
1-methyl-4-[3-(1-methylpyrazol-4-yl)phenyl]pyrazole |
InChI |
InChI=1S/C14H14N4/c1-17-9-13(7-15-17)11-4-3-5-12(6-11)14-8-16-18(2)10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
VPYBUGIIIOMCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)



![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)

![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)




